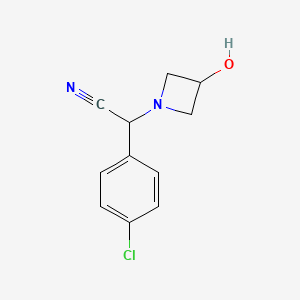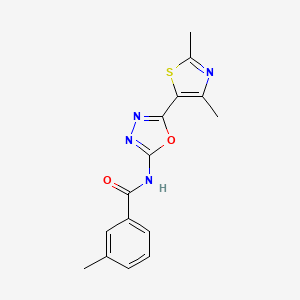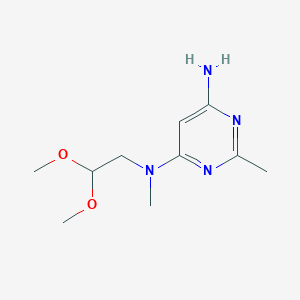
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrimidine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine typically involves a series of chemical reactions starting from commercially available starting materials. One common method involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in the presence of a catalyst. The reaction is carried out in an organic solvent such as benzene, under controlled temperature and pressure conditions .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of phase transfer catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial to achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and bioanalytical chemistry.
Mecanismo De Acción
The mechanism by which N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine exerts its effects involves the inhibition of specific enzymes, such as protein kinases. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the molecular pathways involved in disease progression .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
- 2-Cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine
Uniqueness
N4-(2,2-dimethoxyethyl)-N4,2-dimethylpyrimidine-4,6-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethoxyethyl and dimethyl groups enhance its solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H18N4O2 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
4-N-(2,2-dimethoxyethyl)-4-N,2-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H18N4O2/c1-7-12-8(11)5-9(13-7)14(2)6-10(15-3)16-4/h5,10H,6H2,1-4H3,(H2,11,12,13) |
Clave InChI |
BGVLWCDGEKDGCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N(C)CC(OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


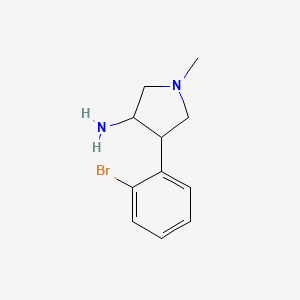
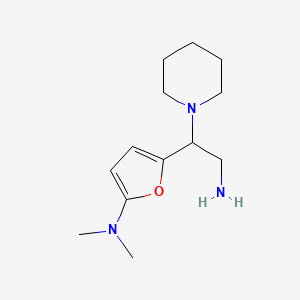
![3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14867647.png)
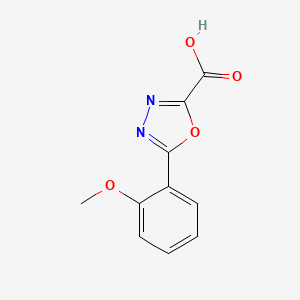
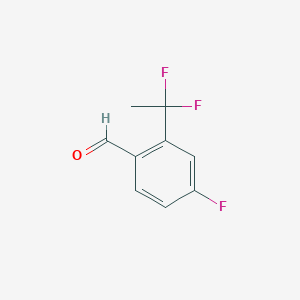
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)

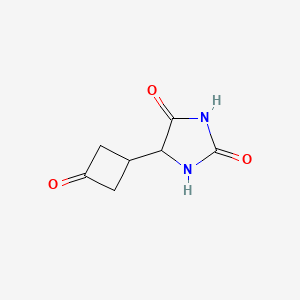
![[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14867672.png)
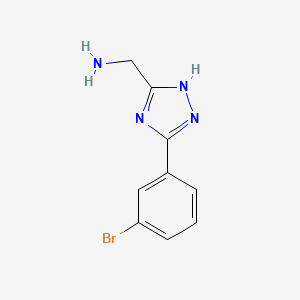

![Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14867689.png)
